2-Acetamido-6-methylbenzoic acid

概要

説明

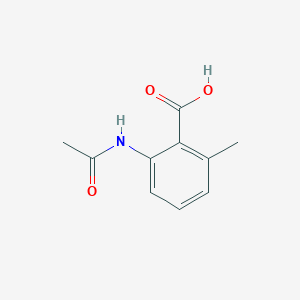

2-Acetamido-6-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a methyl group at the sixth position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-6-methylbenzoic acid typically involves the acylation of 2-amino-6-methylbenzoic acid. One common method is the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride under mild conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-Acetamido-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of 2-amino-6-methylbenzoic acid.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

2-Acetamido-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-acetamido-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobic interactions and overall stability. These interactions can modulate various biochemical pathways and cellular processes.

類似化合物との比較

2-Amino-6-methylbenzoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.

4-Acetamido-2-methylbenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.

2-Acetamido-5-methylbenzoic acid: Another positional isomer with distinct chemical behavior.

Uniqueness: 2-Acetamido-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both acetamido and methyl groups on the benzene ring allows for a wide range of chemical transformations and applications.

生物活性

2-Acetamido-6-methylbenzoic acid (C10H11NO3), a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound features an acetamido group at the second position and a methyl group at the sixth position on the benzene ring, which influences its chemical reactivity and biological interactions.

The synthesis of this compound typically involves the acylation of 2-amino-6-methylbenzoic acid. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can yield derivatives that may exhibit different biological activities.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Quinones or carboxylic acids |

| Reduction | LiAlH4, H2 | 2-amino-6-methylbenzoic acid |

| Substitution | Br2, HNO3 | Halogenated or nitrated derivatives |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. The methyl group enhances hydrophobic interactions, influencing the compound's stability and solubility in biological systems. These interactions can affect various biochemical pathways, including metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models. Such inhibition is critical in reducing inflammation and could position this compound as a candidate for further therapeutic exploration.

Case Studies and Research Findings

- Antimicrobial Studies : A comparative study involving several benzoic acid derivatives demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of other tested compounds, indicating superior efficacy .

- Anti-inflammatory Activity : In a recent investigation into the anti-inflammatory properties of benzoic acid derivatives, this compound was found to significantly down-regulate the expression of pro-inflammatory cytokines in vitro. This suggests its potential utility in inflammatory diseases .

- Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This characteristic underscores its potential role in modulating enzymatic activities relevant to drug metabolism .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its structural analogs:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-6-methylbenzoic acid | Lacks acetamido group; less reactive | Lower antimicrobial activity |

| 4-Acetamido-2-methylbenzoic acid | Different substitution pattern; varied reactivity | Moderate anti-inflammatory effects |

| 2-Acetamido-5-methylbenzoic acid | Positional isomer; distinct chemical behavior | Variable antimicrobial properties |

特性

IUPAC Name |

2-acetamido-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(11-7(2)12)9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNEDFNBYPGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。